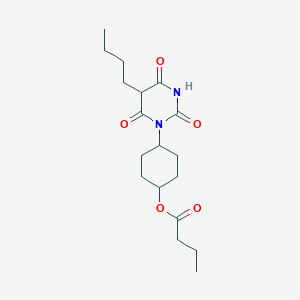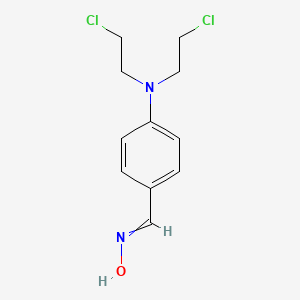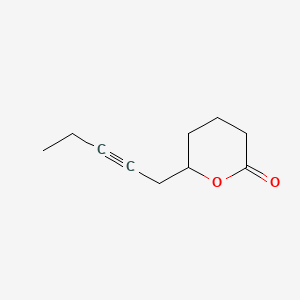
4H-1,3-Benzoxazin-4-one, 3-(3,4-dichlorophenyl)-2,3-dihydro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4H-1,3-Benzoxazin-4-one, 3-(3,4-dichlorophenyl)-2,3-dihydro- is a chemical compound belonging to the benzoxazinone family. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1,3-Benzoxazin-4-one, 3-(3,4-dichlorophenyl)-2,3-dihydro- typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 3,4-dichloroaniline with salicylic acid derivatives in the presence of a dehydrating agent such as phosphorus oxychloride.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
4H-1,3-Benzoxazin-4-one, 3-(3,4-dichlorophenyl)-2,3-dihydro- can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms.
Reduction: Conversion to more reduced forms.
Substitution: Replacement of functional groups with others.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions such as nucleophilic substitution with halides or other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinone derivatives, while reduction could produce amine derivatives.
Applications De Recherche Scientifique
4H-1,3-Benzoxazin-4-one, 3-(3,4-dichlorophenyl)-2,3-dihydro- has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for potential therapeutic uses.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism by which 4H-1,3-Benzoxazin-4-one, 3-(3,4-dichlorophenyl)-2,3-dihydro- exerts its effects depends on its specific application. In biological systems, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4H-1,3-Benzoxazin-4-one: The parent compound without the dichlorophenyl group.
3-(3,4-Dichlorophenyl)-2,3-dihydro-4H-1,3-benzoxazin-4-one: A positional isomer.
Uniqueness
The presence of the 3,4-dichlorophenyl group in 4H-1,3-Benzoxazin-4-one, 3-(3,4-dichlorophenyl)-2,3-dihydro- imparts unique chemical and biological properties, potentially enhancing its activity or specificity compared to similar compounds.
Propriétés
Numéro CAS |
20972-99-0 |
|---|---|
Formule moléculaire |
C14H9Cl2NO2 |
Poids moléculaire |
294.1 g/mol |
Nom IUPAC |
3-(3,4-dichlorophenyl)-2H-1,3-benzoxazin-4-one |
InChI |
InChI=1S/C14H9Cl2NO2/c15-11-6-5-9(7-12(11)16)17-8-19-13-4-2-1-3-10(13)14(17)18/h1-7H,8H2 |
Clé InChI |
SCRGSPXSQZBULT-UHFFFAOYSA-N |
SMILES canonique |
C1N(C(=O)C2=CC=CC=C2O1)C3=CC(=C(C=C3)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


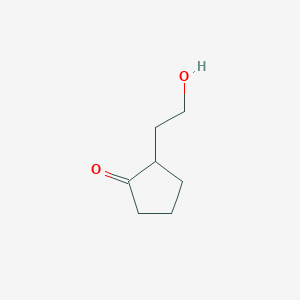
![8,9,10,11-Tetrahydro-7h-benzo[c]carbazole](/img/structure/B14698622.png)
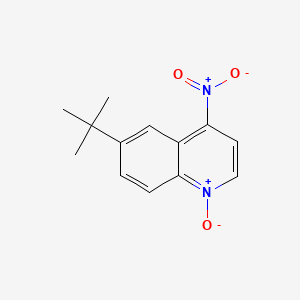
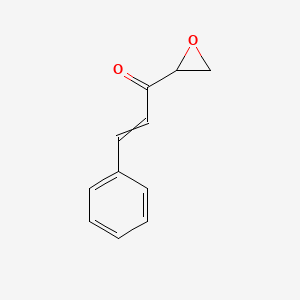
![Ethanol, 2-[(2,5-dimethoxyphenyl)thio]-](/img/structure/B14698635.png)
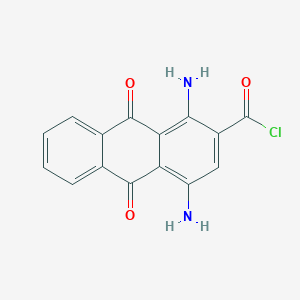
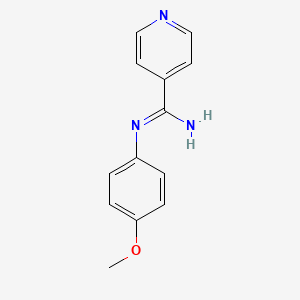
![2,2-Dimethyl-3-(nitromethylidene)bicyclo[2.2.1]heptane](/img/structure/B14698651.png)
![3-Methyl-2,8,9-trioxa-5-aza-1-borabicyclo[3.3.3]undecane](/img/structure/B14698655.png)
